molecular formula C19H22N6O B6038049 1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6038049
M. Wt: 350.4 g/mol
InChI Key: HPVMVTZEYLYWSY-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining imidazole and pyrazole rings, which are known for their diverse pharmacological properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-5-10-24-11-16(12(2)22-24)18-20-17-13(3)23-25(19(17)21-18)14-6-8-15(26-4)9-7-14/h6-9,11H,5,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMVTZEYLYWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NC3=C(N2)C(=NN3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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